molecular formula C21H24F2N2O4S B2453371 2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922050-54-2

2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2453371
CAS No.: 922050-54-2
M. Wt: 438.49
InChI Key: YGCQUQOIGVPVDE-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24F2N2O4S and its molecular weight is 438.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, involving similar chemical structures. These compounds, including variations of benzenesulfonamides, were synthesized through a cycloaddition reaction, demonstrating the chemical versatility and potential applications in material science and chemistry (Grudova et al., 2020).

Photodynamic Therapy Application

  • Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups found applications in photodynamic therapy, particularly in cancer treatment. The study highlighted the high singlet oxygen quantum yield of these compounds, underlining their significance in medical research (Pişkin et al., 2020).

Regioselective Synthesis and Pharmacological Effects

  • A study described the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides and their effects in a pathological pain model in mice. This research provides insight into the therapeutic potential of similar benzenesulfonamide derivatives in pain management and pharmacology (Lobo et al., 2015).

Environmental Monitoring and Analysis

  • Research on the occurrence of benzenesulfonamide derivatives in outdoor air particulate matter samples indicated the environmental presence of these compounds. The study's findings are crucial for assessing human exposure and environmental impact, highlighting the role of these compounds in environmental science (Maceira et al., 2018).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-7-6-15(10-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-8-5-14(22)9-16(19)23/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQUQOIGVPVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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